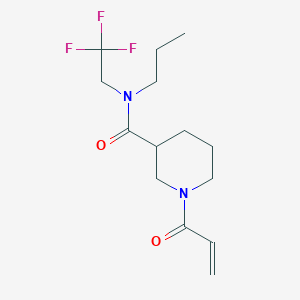![molecular formula C17H24N2O2 B2506861 N-[2-[[2-(4-Tert-butylphenyl)acetyl]amino]ethyl]prop-2-enamide CAS No. 2199383-73-6](/img/structure/B2506861.png)
N-[2-[[2-(4-Tert-butylphenyl)acetyl]amino]ethyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[[2-(4-Tert-butylphenyl)acetyl]amino]ethyl]prop-2-enamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic benefits. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling.
Mecanismo De Acción
N-[2-[[2-(4-Tert-butylphenyl)acetyl]amino]ethyl]prop-2-enamide exerts its pharmacological effects by selectively inhibiting BTK, which is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. BTK is involved in various cellular processes, including B-cell activation, proliferation, and survival. Inhibition of BTK by N-[2-[[2-(4-Tert-butylphenyl)acetyl]amino]ethyl]prop-2-enamide blocks B-cell receptor signaling, leading to the suppression of downstream signaling pathways, including PI3K/Akt and NF-κB.
Biochemical and Physiological Effects:
N-[2-[[2-(4-Tert-butylphenyl)acetyl]amino]ethyl]prop-2-enamide has been shown to exhibit potent inhibitory activity against BTK, leading to the suppression of B-cell activation, proliferation, and survival. In preclinical studies, N-[2-[[2-(4-Tert-butylphenyl)acetyl]amino]ethyl]prop-2-enamide has been shown to induce apoptosis in B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). N-[2-[[2-(4-Tert-butylphenyl)acetyl]amino]ethyl]prop-2-enamide has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-[[2-(4-Tert-butylphenyl)acetyl]amino]ethyl]prop-2-enamide has several advantages for lab experiments, including its high potency and selectivity for BTK, which makes it an ideal tool for studying B-cell receptor signaling. N-[2-[[2-(4-Tert-butylphenyl)acetyl]amino]ethyl]prop-2-enamide is also relatively easy to synthesize, making it readily available for research purposes. However, N-[2-[[2-(4-Tert-butylphenyl)acetyl]amino]ethyl]prop-2-enamide has some limitations for lab experiments, including its poor solubility in water, which can affect its bioavailability and pharmacokinetics. N-[2-[[2-(4-Tert-butylphenyl)acetyl]amino]ethyl]prop-2-enamide also requires careful handling due to its potential toxicity.
Direcciones Futuras
N-[2-[[2-(4-Tert-butylphenyl)acetyl]amino]ethyl]prop-2-enamide has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy in various diseases, including CLL, MCL, and rheumatoid arthritis. Future research on N-[2-[[2-(4-Tert-butylphenyl)acetyl]amino]ethyl]prop-2-enamide should focus on optimizing its pharmacokinetics and pharmacodynamics, improving its solubility and bioavailability, and exploring its potential therapeutic benefits in other diseases, such as multiple sclerosis and systemic lupus erythematosus.
Conclusion:
N-[2-[[2-(4-Tert-butylphenyl)acetyl]amino]ethyl]prop-2-enamide is a small molecule inhibitor that selectively targets BTK, a key mediator of B-cell receptor signaling. N-[2-[[2-(4-Tert-butylphenyl)acetyl]amino]ethyl]prop-2-enamide has shown promising results in preclinical studies and is currently being evaluated in clinical trials for various diseases. N-[2-[[2-(4-Tert-butylphenyl)acetyl]amino]ethyl]prop-2-enamide has several advantages for lab experiments, including its high potency and selectivity, but also has some limitations, including its poor solubility and potential toxicity. Future research on N-[2-[[2-(4-Tert-butylphenyl)acetyl]amino]ethyl]prop-2-enamide should focus on optimizing its pharmacokinetics and exploring its potential therapeutic benefits in other diseases.
Métodos De Síntesis
The synthesis of N-[2-[[2-(4-Tert-butylphenyl)acetyl]amino]ethyl]prop-2-enamide involves several steps, including the preparation of starting materials, coupling reactions, and purification. The synthesis of N-[2-[[2-(4-Tert-butylphenyl)acetyl]amino]ethyl]prop-2-enamide has been reported in several scientific publications, including a patent by Takeda Pharmaceutical Company Limited. The synthesis method involves the use of various reagents and solvents, and the reaction conditions are carefully controlled to ensure the purity and yield of the final product.
Aplicaciones Científicas De Investigación
N-[2-[[2-(4-Tert-butylphenyl)acetyl]amino]ethyl]prop-2-enamide has been extensively studied for its potential therapeutic benefits in various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory disorders. Several preclinical studies have shown that N-[2-[[2-(4-Tert-butylphenyl)acetyl]amino]ethyl]prop-2-enamide exhibits potent inhibitory activity against BTK, which is a key mediator of B-cell receptor signaling. Inhibition of BTK by N-[2-[[2-(4-Tert-butylphenyl)acetyl]amino]ethyl]prop-2-enamide has been shown to result in the suppression of B-cell activation, proliferation, and survival, leading to the induction of apoptosis.
Propiedades
IUPAC Name |
N-[2-[[2-(4-tert-butylphenyl)acetyl]amino]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-5-15(20)18-10-11-19-16(21)12-13-6-8-14(9-7-13)17(2,3)4/h5-9H,1,10-12H2,2-4H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZBUSFIFNGIKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(=O)NCCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[2-(4-tert-butylphenyl)acetamido]ethyl}prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-6-bromo-2-[(3-fluoro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2506780.png)
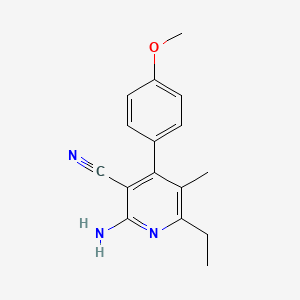
![3-[(E)-2-(5-methylfuran-2-yl)ethenyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2506783.png)
![N-(4-acetamidophenyl)-2-[1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2506784.png)
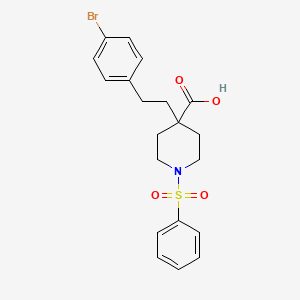

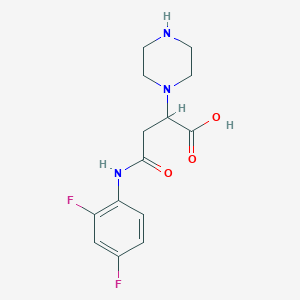
![2-(4-Nitrophenyl)-6a,10a-dihydro-3H-naphtho[3,2-e]benzimidazole-6,11-dione](/img/structure/B2506792.png)
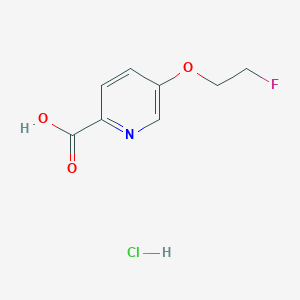
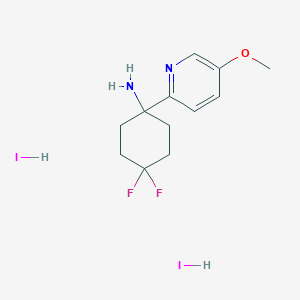
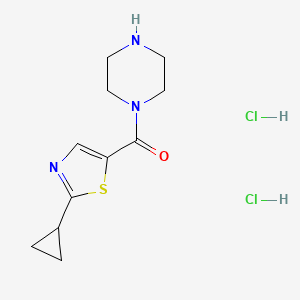
![methyl 3-(N-(2-((4-chlorobenzyl)amino)-2-oxoethyl)-N-methylsulfamoyl)benzo[b]thiophene-2-carboxylate](/img/structure/B2506798.png)
